5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrimidine ring, a piperidine ring, and an oxane ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers are investigating its effects on various diseases and its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and other industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone
- [4-(5-Propylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone
Uniqueness
Compared to similar compounds, 5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine features an ethyl group on the pyrimidine ring, which may influence its chemical reactivity and biological activity. This unique structural feature can lead to different interactions and effects, making it a distinct compound for research and applications.
Properties
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-13-11-18-17(19-12-13)23-14-6-8-20(9-7-14)16(21)15-5-3-4-10-22-15/h11-12,14-15H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBFUXIEZBLYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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